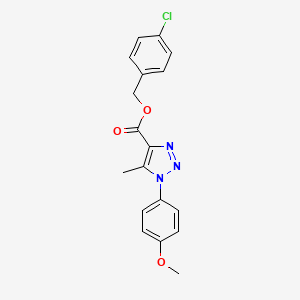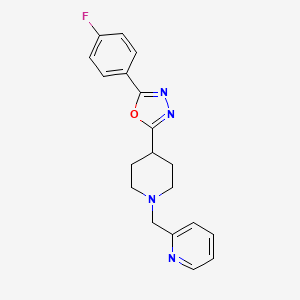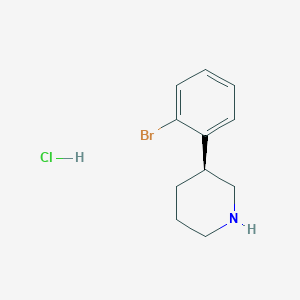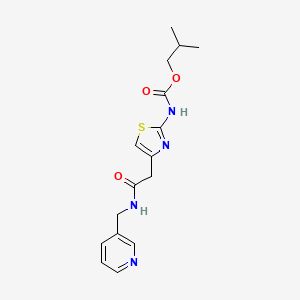![molecular formula C16H16ClNOS B2435955 (E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine CAS No. 477867-84-8](/img/structure/B2435955.png)
(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine, commonly known as CPME, is a small molecule with a wide range of applications in scientific research. CPME has been studied extensively for its ability to act as an agonist for the G-protein coupled receptor (GPCR) family, and its ability to modulate the activity of various cell signaling pathways. In addition, CPME has been used in a variety of laboratory experiments, such as cell culture studies, enzyme assays, and protein-protein interactions.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has shown that (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine displays potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further studies on its mechanism of action and potential clinical use are warranted.
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The same compound also exhibited promising antimalarial effects. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively. These findings suggest that (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine derivatives could be valuable candidates for novel antimalarial agents .
Tuberculosis Research
While not directly studied for tuberculosis (TB), the compound’s structural features may warrant investigation. Researchers have explored related indole derivatives for their antitubercular activity . Considering the urgent need for new TB drugs, further exploration of (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine in this context could be worthwhile.
Crystallography and Structural Studies
The crystal structure of (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine reveals interesting hydrogen bonding patterns. These insights contribute to our understanding of its solid-state properties and potential applications in materials science or drug formulation .
Computational Chemistry
Molecular docking studies have been conducted to understand the interaction of this compound with specific protein targets. For example, the docking study on Lm-PTR1 (complexed with Trimethoprim) justified its antileishmanial activity . Further computational investigations could reveal additional binding sites and potential therapeutic targets.
Drug Development
Given its diverse pharmacological effects, (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine derivatives may serve as scaffolds for designing novel drugs. Medicinal chemists can explore modifications to enhance selectivity, bioavailability, and safety profiles.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methylphenyl)sulfanylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-3-9-15(10-4-12)20-11-16(18-19-2)13-5-7-14(17)8-6-13/h3-10H,11H2,1-2H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGWVDZLUVONR-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=NOC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,3-Difluorocyclobutyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2435872.png)

![[(3,4-Difluorophenyl)thio]acetic acid](/img/structure/B2435874.png)

![1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2435879.png)


![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2435882.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2435885.png)



![[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2435892.png)